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Cat. No.: B15572964 Get Quote

Application Notes and Protocols for Researchers,
Scientists, and Drug Development Professionals
This document provides a comprehensive guide to live-cell imaging of the red fluorescent

protein, mCherry. A monomeric protein derived from Discosoma sp., mCherry is a widely used

tool in cell biology to study the localization, dynamics, and interactions of proteins and

organelles in living cells. Its favorable photophysical properties, including high photostability

and rapid maturation, make it an excellent candidate for time-lapse microscopy.

This guide will cover the essential photophysical properties of mCherry, a detailed protocol for

cell preparation and imaging, and strategies to mitigate phototoxicity, a critical factor in live-cell

imaging.

Quantitative Data Summary
A clear understanding of mCherry's spectral properties is crucial for optimal experimental

design. The following table summarizes its key photophysical characteristics.
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Property Value Reference

Excitation Maximum 587 nm [1][2]

Emission Maximum 610 nm [1][2]

Molecular Weight ~28 kDa [2]

Structure Monomer [1][3]

Experimental Protocols
This section outlines a detailed protocol for live-cell imaging of cells expressing mCherry-

tagged proteins.

I. Cell Preparation
Cell Culture and Transfection:

Culture cells in a glass-bottom dish or chamber slide suitable for high-resolution

microscopy.

Transfect cells with a plasmid encoding the mCherry fusion protein of interest using a

transfection reagent of choice.

Allow 24-48 hours for protein expression. The optimal expression time should be

determined empirically for each cell line and protein of interest.

Imaging Medium:

Prior to imaging, replace the culture medium with a CO2-independent imaging medium to

maintain physiological pH on the microscope stage.

Alternatively, use a microscope equipped with a live-cell incubation chamber that controls

temperature, humidity, and CO2 levels.

II. Microscope Setup and Image Acquisition
Microscope Configuration:
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Use an inverted fluorescence microscope equipped with a high numerical aperture (NA) oil

or water immersion objective lens (e.g., 60x or 100x) for optimal light collection.

Ensure the microscope is equipped with a sensitive camera (e.g., sCMOS or EMCCD) for

detecting the fluorescence signal.

Excitation and Emission Settings:

Use a laser line or a filtered lamp for excitation that is close to the excitation maximum of

mCherry (587 nm). A 561 nm or 589 nm laser is commonly used.

Employ an appropriate filter set with an emission filter that captures the peak of mCherry's

emission (around 610 nm) while blocking excitation light. A bandpass filter of 610/75 nm is

a suitable choice.

Image Acquisition Parameters:

Laser Power: Use the lowest possible laser power that provides a sufficient signal-to-noise

ratio to minimize phototoxicity. Start with a low laser power (e.g., 1-5%) and gradually

increase it if the signal is too weak.

Exposure Time: Use the shortest possible exposure time to minimize photobleaching and

phototoxicity. Typical exposure times range from 50 to 500 milliseconds.

Time-lapse Imaging: For time-lapse experiments, determine the optimal imaging interval to

capture the dynamics of the biological process of interest without causing excessive

phototoxicity. Longer intervals between image acquisitions will reduce the total light

exposure.

Z-stack Imaging: If acquiring 3D images, use the minimum number of Z-slices necessary

to cover the structure of interest.

III. Mitigating Phototoxicity
Phototoxicity is a major concern in live-cell imaging as excessive light exposure can lead to

cellular stress and artifacts. Here are some strategies to minimize phototoxicity:
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Minimize Light Exposure: As a general principle, always use the lowest laser power and

shortest exposure time that yield an acceptable image quality.

Time-lapse Optimization: Increase the time interval between acquisitions in time-lapse

experiments.

Use of Antioxidants: Consider supplementing the imaging medium with antioxidants like

Trolox or N-acetylcysteine to reduce the effects of reactive oxygen species generated during

fluorescence excitation.

Control Experiments: Perform control experiments to assess the impact of imaging on cell

health. Image untransfected cells under the same conditions and monitor for any

morphological changes or signs of stress. A more quantitative approach is to perform a cell

viability or proliferation assay after imaging.

Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for a live-cell imaging experiment using

mCherry.
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Caption: General workflow for mCherry live-cell imaging.

Signaling Pathway Example: Generic Kinase Cascade
mCherry can be used to visualize components of signaling pathways. The diagram below

shows a generic kinase cascade where mCherry could be fused to any of the involved proteins

(e.g., Receptor, Kinase 1, Kinase 2, Transcription Factor) to study their localization and

dynamics upon ligand binding.
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Caption: A generic signaling pathway visualized with mCherry.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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